molecular formula C8H4F3NO5 B060611 2-Nitro-5-(trifluoromethoxy)benzoic acid CAS No. 189359-65-7

2-Nitro-5-(trifluoromethoxy)benzoic acid

Cat. No. B060611
Key on ui cas rn: 189359-65-7
M. Wt: 251.12 g/mol
InChI Key: GQEIKAXUKWLVPL-UHFFFAOYSA-N
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Patent
US05726305

Procedure details

29.7 ml of nitric acid were added dropwise to 76.5 ml of concentrated sulfuric acid, while cooling and stirring, and 9.0 g (43.7 mmol) of 3-trifluoromethoxybenzoic acid were then added. The reaction mixture was heated at 50°-55° C. for 1 hour and, after cooling, was poured onto ice, and the residue was filtered off with suction to give, after drying, 8.8 g of product, melting point 90°-93° C. (sintering at 85° C.).
Quantity
29.7 mL
Type
reactant
Reaction Step One
Quantity
76.5 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]([F:23])([F:22])[O:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17]>>[N+:1]([C:19]1[CH:20]=[CH:21][C:13]([O:12][C:11]([F:10])([F:23])[F:22])=[CH:14][C:15]=1[C:16]([OH:18])=[O:17])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
29.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
76.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
FC(OC=1C=C(C(=O)O)C=CC1)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50°-55° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
was poured onto ice
FILTRATION
Type
FILTRATION
Details
the residue was filtered off with suction
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
8.8 g of product, melting point 90°-93° C. (sintering at 85° C.)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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